18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride
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Overview
Description
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride is a chemical compound with the molecular formula C14H30ClNO4 It is characterized by the presence of a chloro group, multiple ether linkages, and an amine group
Mechanism of Action
Target of Action
The primary target of Halo-PEG(4)-NH2HCl is the HaloTag protein , a modified bacterial dehalogenase . This protein is designed to form a covalent bond with the Halo-PEG(4)-NH2HCl molecule . The HaloTag protein can be genetically fused to any protein of interest, allowing the Halo-PEG(4)-NH2*HCl to label or modify the protein .
Mode of Action
Halo-PEG(4)-NH2HCl interacts with its target through a covalent bond formation . The chloroalkane group in the Halo-PEG(4)-NH2HCl molecule reacts with the HaloTag protein, forming a stable covalent bond . This reaction is highly specific and efficient, often completing within minutes .
Biochemical Pathways
By labeling proteins of interest, it can be used to study the function, localization, and interaction of these proteins within various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Halo-PEG(4)-NH2HCl is known to improve the solubility and stability of the compound .
Result of Action
The result of the action of Halo-PEG(4)-NH2*HCl is the specific and stable labeling of the HaloTag-fused protein of interest . This allows for the visualization, tracking, and study of the protein in various experimental setups .
Action Environment
The action of Halo-PEG(4)-NH2HCl is influenced by various environmental factors. For instance, the reaction between Halo-PEG(4)-NH2HCl and the HaloTag protein occurs optimally under physiological conditions . Furthermore, the compound is light-sensitive and should be stored in dark conditions .
Biochemical Analysis
Biochemical Properties
Halo-PEG(4)-NH2HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The HaloTag® Protein, for instance, is one of the proteins that Halo-PEG(4)-NH2HCl interacts with . The nature of these interactions is highly efficient, resulting in a stable covalent bond .
Cellular Effects
Halo-PEG(4)-NH2*HCl has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the HaloTag® Protein or Protein Fusion, which is expressed in live or fixed mammalian cells . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Halo-PEG(4)-NH2*HCl involves its binding interactions with biomolecules, such as the HaloTag® Protein . This binding results in changes in gene expression and can lead to enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 18-chloro-3,6,9,12-tetraoxaoctadecan-1-ol.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amine groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3,6,9,12-Tetraoxaoctadecan-1-amine: Lacks the chloro group, resulting in different reactivity and applications.
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol: Contains a hydroxyl group instead of an amine group, affecting its chemical behavior and uses.
Uniqueness: 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-amine hydrochloride is unique due to its combination of a chloro group, multiple ether linkages, and an amine group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO4.ClH/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16;/h1-14,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDTNJZBRALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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